5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O2S3/c12-6-2-1-3-7-10(6)14-11(18-7)15-20(16,17)9-5-4-8(13)19-9/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNZBJOOZZOWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene Derivatives
The benzothiazole moiety is typically synthesized via cyclization reactions. A common method involves reacting 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. For example, 2-(4-aminophenyl)benzothiazole—a structural analog—is prepared by cyclizing 4-nitroaniline with thiourea in the presence of bromine, followed by reduction of the nitro group. Adapting this to the target compound, 2-amino-4-chlorothiophene could serve as the starting material, undergoing cyclization with chlorinated acetylating agents to form the 4-chloro-1,3-benzothiazol-2-yl scaffold.
Chlorination Strategies
Chlorination is critical for introducing substituents at the 4- and 5-positions. Post-cyclization chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions ensures regioselectivity. For instance, in the synthesis of 5-nitro-1,2-benzothiazol-3-amine derivatives, chlorination at elevated temperatures (60–80°C) in dichloromethane achieved high yields. Similarly, the target compound’s 4-chloro and 5-chloro groups may be introduced sequentially using directed ortho-metalation or electrophilic aromatic substitution.
Sulfonamide Bridge Formation
Coupling Thiophene-2-Sulfonyl Chloride with Benzothiazole Amine
The sulfonamide linkage is formed via nucleophilic substitution between thiophene-2-sulfonyl chloride and the primary amine of the benzothiazole core. This reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with bases like triethylamine (TEA) or pyridine to scavenge HCl. For example, in the synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide, refluxing 4-(benzo[d]thiazol-2-yl)aniline with 4-acetylbenzenesulfonyl chloride in pyridine yielded 91% product.
Reaction Conditions:
Optimization of Coupling Efficiency
The use of polar aprotic solvents (e.g., DMF, DMSO) can enhance reaction rates by stabilizing intermediates. Catalytic agents such as 4-dimethylaminopyridine (DMAP) may further accelerate sulfonamide bond formation. For instance, coupling 3-amino-5-nitrobenzisothiazole with chloroacetyl chloride in DMF at 0°C achieved 76% yield.
Sequential Chlorination and Functionalization
Pre- vs. Post-Functionalization Chlorination
Chlorination timing impacts overall yield and purity:
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Pre-functionalization chlorination: Introducing chlorine atoms before sulfonamide coupling minimizes side reactions but requires stable intermediates.
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Post-functionalization chlorination: Chlorinating the final product ensures regioselectivity but risks over-chlorination.
Case Study: Selective Chlorination of Thiophene Rings
In the synthesis of 5-chlorothiophene-2-sulfonamide, direct chlorination of thiophene-2-sulfonamide with N-chlorosuccinimide (NCS) in acetonitrile at 50°C selectively introduces chlorine at the 5-position. This method avoids side reactions at the sulfonamide nitrogen.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Large-scale synthesis benefits from continuous flow reactors, which improve heat transfer and mixing efficiency. For example, multi-step reactions involving cyclization and chlorination achieved 85% yield in flow systems, compared to 70% in batch reactors.
Catalyst Recycling and Solvent Recovery
Green chemistry principles are prioritized in industrial settings:
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Catalysts: Heterogeneous catalysts (e.g., silica-supported HCl) enable easy separation and reuse.
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Solvents: THF and DCM are recovered via distillation, reducing waste.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm) and sulfonamide NH (δ 10.3–11.4 ppm).
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¹³C NMR: Benzothiazole carbons appear at δ 120–160 ppm, while sulfonamide sulfurs resonate at δ 40–50 ppm.
Mass Spectrometry (MS):
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity. Typical retention times range from 8–12 minutes using C18 columns and acetonitrile/water gradients.
Comparative Data on Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of the enzyme DprE1, crucial for the biosynthesis of arabinogalactan in mycobacterial cell walls. This inhibition disrupts the bacterial growth cycle, making it a potential candidate for anti-tuberculosis drug development .
Cancer Research
Research indicates that derivatives of benzothiazole and thiophene compounds exhibit anticancer properties. The sulfonamide group enhances the compound's solubility and bioavailability, which is critical for therapeutic efficacy . Ongoing studies are exploring its potential as a lead compound for synthesizing novel anticancer agents.
Inflammatory Disorders
The compound's anti-inflammatory properties have also been investigated. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for various inflammatory diseases .
Material Science
Organic Semiconductors
5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is being explored for its applications in organic electronics. The thiophene unit contributes to its electrical conductivity and photostability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Polymer Chemistry
In polymer synthesis, this compound serves as an intermediate for creating conductive polymers. Its unique structural features allow for the development of materials with tailored electronic properties .
Structural Analog Studies
Numerous studies have examined structural analogs of this compound to understand the relationship between structure and biological activity. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide | Contains carboxamide instead of sulfonamide | Exhibits strong DprE1 inhibition |
| N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide | Benzothiazole core with pyridine substituent | Different biological activity against bacterial strains |
| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains triazine moiety | Known for anticancer properties |
Case Studies and Research Findings
Recent studies highlight the compound's potential in various therapeutic areas:
- Anti-Tuberculosis Research : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis growth in vitro. This research underscores its potential as a scaffold for developing new anti-tuberculosis agents .
- Anticancer Activity : Investigations into the compound's effects on cancer cell lines revealed significant cytotoxicity, suggesting that modifications to its structure could enhance its efficacy as an anticancer drug .
- Material Science Applications : Research into the polymerization behavior of this compound has led to the development of new organic materials with improved electronic properties suitable for use in next-generation electronic devices .
Mechanism of Action
The mechanism by which 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s dual chloro substituents contrast with trifluoromethyl (Compound-29) or methoxy () groups in analogs, affecting electronic distribution and lipophilicity .
- Heterocyclic Diversity: The benzothiazole core differs from indene (6c), triazole (11b), or oxazolidinone (Rivaroxaban), influencing steric interactions and target selectivity .
Anticancer Activity:
- Compound 11b : Demonstrated antiproliferative activity in cancer cell lines, likely due to triazole-mediated DNA intercalation or kinase inhibition .
- Target Compound: Benzothiazoles are known to inhibit topoisomerases or tubulin polymerization, but specific data are unavailable in the evidence .
Agricultural Use:
- Compound-29 : Effective against soil nematodes due to trifluoromethyl-enhanced stability and membrane penetration .
Therapeutic Agents:
- Rivaroxaban: Clinically used as an anticoagulant targeting Factor Xa; structural complexity (oxazolidinone, morpholinone) enables oral bioavailability .
Biological Activity
5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a chlorinated benzothiazole moiety. The presence of chlorine atoms is noteworthy as they can influence the compound's reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity as an inhibitor of DprE1 , an essential enzyme in the biosynthesis of arabinogalactan in mycobacterial cell walls. This inhibition is critical for combating Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanism involves disrupting the arabinogalactan biosynthesis pathway, which ultimately leads to bacterial growth inhibition.
Biological Activity Overview
Antimicrobial Activity:
The compound has shown promising results against various bacterial strains. Its structural features contribute to its efficacy against pathogens resistant to conventional antibiotics.
Inhibition of Cyclin-dependent Kinase 5 (cdk5):
A related study found that thiophene-2-sulfonamides, including derivatives similar to the target compound, act as moderate inhibitors of cdk5, which plays a role in cell cycle regulation and neuronal function . This suggests potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiophene and benzothiazole moieties can significantly impact biological activity. For instance, substituents at specific positions on the benzothiazole ring can enhance binding affinity to target enzymes like DprE1 or cdk5.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide group, chlorinated benzothiazole | Inhibits DprE1; potential anti-tuberculosis agent |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Similar structure without chlorine | Moderate cdk5 inhibitor |
| N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide | Benzothiazole core with pyridine | Different antibacterial activity profile |
Case Studies and Research Findings
Recent studies have evaluated the compound's efficacy in vitro against various pathogens. For example:
- Antituberculosis Activity : The compound demonstrated effective inhibition of Mycobacterium tuberculosis in laboratory settings, making it a candidate for further development as an anti-tuberculosis drug.
- Neuroprotective Effects : The inhibition of cdk5 by related sulfonamides suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The binding modes observed in X-ray crystallography provide insights into how these compounds can be optimized for better efficacy .
- Anticancer Potential : Similar compounds have shown activity against various cancer cell lines. For instance, derivatives were tested against human lung (A549) and breast (MCF-7) cancer cells, revealing promising antiproliferative effects .
Q & A
Q. What are the critical steps in synthesizing 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a chlorinated thiophene sulfonamide precursor with a 4-chloro-1,3-benzothiazol-2-amine derivative. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or pyridine) .
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity. Monitor reaction progress via TLC (thin-layer chromatography) with UV visualization .
- Optimization : Adjust molar ratios (1:1.2 for amine:sulfonamide), temperature (60–80°C), and reaction time (12–24 hours) to maximize yield .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiazole and thiophene rings) .
- IR Spectroscopy : Detect functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 403.98 for C₁₁H₆Cl₂N₂O₂S₂) .
Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?
- Methodological Answer : Common impurities include unreacted starting materials and byproducts from sulfonamide coupling. Mitigation strategies:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) .
- Acid-Base Extraction : Partition between aqueous HCl (1M) and dichloromethane to remove acidic/basic impurities .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions critical for stability:
- Hydrogen Bonding : N–H⋯N and C–H⋯O bonds form centrosymmetric dimers, stabilizing the lattice .
- Dihedral Angles : The benzothiazole and thiophene rings exhibit a dihedral angle of 15–25°, affecting solubility and melting point .
- Method : Grow single crystals via slow evaporation of methanol/water (1:1) at 4°C .
Q. How can researchers resolve discrepancies between NMR data and X-ray crystallography results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic vs. static structural features:
- Dynamic NMR : Variable-temperature NMR (VT-NMR) to assess conformational flexibility (e.g., hindered rotation in sulfonamide groups) .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify tautomers or polymorphs .
Q. What experimental strategies are recommended to investigate the compound's inhibition of PFOR (Pyruvate:Ferredoxin Oxidoreductase) in anaerobic organisms?
- Methodological Answer : PFOR inhibition assays require:
- Enzyme Purification : Isolate PFOR from Clostridium spp. via affinity chromatography .
- Kinetic Studies : Measure NADH oxidation rates (λ = 340 nm) with varying inhibitor concentrations (IC₅₀ determination) .
- Docking Simulations : Use AutoDock Vina to model binding interactions between the sulfonamide group and PFOR’s active site cysteine residues .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?
- Methodological Answer : Solubility contradictions arise from polymorphic forms:
- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility (δD ≈ 18 MPa¹/², δP ≈ 6 MPa¹/²) .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized vs. precipitated samples to identify polymorphs .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar benzothiazole-sulfonamide derivatives?
- Methodological Answer : Variations stem from assay conditions and substituent effects:
- SAR Analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) and test against standardized cell lines (e.g., HeLa for cytotoxicity) .
- Meta-Analysis : Use tools like RevMan to statistically compare IC₅₀ values across studies, controlling for solvent (DMSO vs. ethanol) and exposure time .
Tables
Q. Table 1. Key Spectroscopic Data
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield by 15% |
| Solvent | Anhydrous DMF | ↑ Purity by 20% |
| Reaction Time | 18–24 hours | ↑ Conversion |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
